3-Amino-4-dipropylaminocoumarin
Description
Structure
2D Structure
Properties
CAS No. |
69405-47-6 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-amino-4-(dipropylamino)chromen-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-3-9-17(10-4-2)14-11-7-5-6-8-12(11)19-15(18)13(14)16/h5-8H,3-4,9-10,16H2,1-2H3 |
InChI Key |
VZAGOVHXIBZTLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Transformations of 3 Amino 4 Dipropylaminocoumarin
Retrosynthetic Analysis of the Coumarin (B35378) Core and Amine Functionalities
A plausible retrosynthetic analysis for 3-Amino-4-dipropylaminocoumarin suggests a disconnection strategy that sequentially removes the amine functionalities and then dissects the coumarin core. The primary disconnections would be at the C3-N and C4-N bonds, leading to a 3-amino or 3-nitro coumarin intermediate and dipropylamine, or a 4-hydroxycoumarin precursor.
Further disconnection of the coumarin nucleus can be envisioned through two main pathways:
Pechmann Condensation Route: This approach involves the disconnection of the ester linkage and the C-C bond between C4 and C4a. This leads back to a substituted phenol and a β-keto ester.
Knoevenagel Condensation Route: This pathway involves the disconnection of the C3-C4 bond, leading to a salicylaldehyde derivative and an activated acetic acid derivative.
A possible retrosynthetic pathway is outlined below:
This analysis suggests that key precursors for the synthesis could include a suitably substituted salicylaldehyde or phenol, and precursors for the C3 and C4 side chains.
Classical and Modern Synthetic Approaches to the this compound Scaffold
The synthesis of this compound can be approached through a multi-step sequence, leveraging established methods for coumarin synthesis and subsequent functionalization.
Condensation Reactions and Key Precursors
The construction of the coumarin core is typically achieved through condensation reactions. For a 4-substituted coumarin, the Pechmann condensation is a widely used method. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. To introduce the 4-dipropylamino group, a potential precursor would be a phenol already bearing this substituent, or a precursor that can be readily converted to it.
Alternatively, the synthesis of the 4-aminocoumarin scaffold can be achieved from 4-hydroxycoumarin. The reaction of 4-hydroxycoumarin with secondary amines, such as dipropylamine, can lead to the formation of 4-dialkylaminocoumarins. While some reports suggest that this reaction can be challenging under thermal conditions, the use of microwave irradiation has been shown to be effective for the amination of 4-hydroxycoumarins with secondary amines like morpholine nih.gov.
Table 1: Examples of Reaction Conditions for the Synthesis of 4-Aminocoumarins from 4-Hydroxycoumarin
| Amine | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Ammonium acetate | 160 °C | DMF | - | orientjchem.org |
| Primary amines | Microwave irradiation | None | Excellent | nih.gov |
| Morpholine | Microwave irradiation | None | Excellent | nih.gov |
| Aromatic amines | K3PO4, 100 °C | DMSO | - | researchgate.net |
Post-Synthetic Modifications for Amino and Alkylamino Introduction
Once the 4-dipropylaminocoumarin scaffold is in place, the introduction of the 3-amino group can be achieved through a nitration-reduction sequence. Nitration of the coumarin ring at the 3-position can be accomplished using standard nitrating agents. Subsequent reduction of the nitro group to an amine is a common transformation.
Alternatively, a 3-aminocoumarin can be synthesized first, followed by the introduction of the 4-dipropylamino group. The synthesis of 3-aminocoumarins can be achieved through various methods, including the reaction of 2-hydroxy- or 2-methoxy-benzaldehydes with N-acetylglycine.
The introduction of the 4-dipropylamino group onto a pre-existing 3-aminocoumarin could potentially be achieved through nucleophilic aromatic substitution on a 4-halocoumarin or by amination of a 4-hydroxy-3-aminocoumarin derivative.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of coumarin derivatives has gained significant attention. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous reagents, alternative energy sources, and minimizing waste.
Several green synthetic methods can be applied to the synthesis of this compound:
Microwave-assisted synthesis: As mentioned earlier, microwave irradiation can significantly reduce reaction times and improve yields in the amination of 4-hydroxycoumarins nih.gov. This technique can also be applied to other steps in the synthetic sequence.
Solvent-free reactions: Performing reactions without a solvent, or in the presence of a recyclable catalyst, can minimize waste and reduce the use of volatile organic compounds nih.govrsc.orgijsrst.comnews-medical.net.
Use of greener catalysts: The use of solid acid catalysts, ionic liquids, or biodegradable catalysts can offer advantages in terms of reusability and reduced toxicity compared to traditional acid catalysts nih.govrsc.org.
Multicomponent reactions: Designing a synthetic route that involves a one-pot, multicomponent reaction can improve atom economy and reduce the number of synthetic steps and purification procedures.
Table 2: Green Chemistry Approaches in Coumarin Synthesis
| Green Approach | Reaction Type | Advantages |
| Microwave Irradiation | Knoevenagel, Pechmann, Amination | Reduced reaction times, higher yields news-medical.net |
| Solvent-free Synthesis | Pechmann, Knoevenagel | Reduced waste, easier work-up nih.govnews-medical.net |
| Ionic Liquids | Pechmann | Recyclable catalyst, mild conditions rsc.org |
| Solid Acid Catalysts | Pechmann | Recyclable, easy separation nih.gov |
Purification and Characterization Techniques in Synthetic Methodologies
The purification of this compound and its synthetic intermediates is crucial to obtain a product of high purity. Common purification techniques for coumarin derivatives include:
Column chromatography: This is a widely used method for the separation of coumarins from reaction mixtures, often using silica gel or alumina as the stationary phase researchgate.net.
Crystallization: Recrystallization from a suitable solvent or solvent mixture is an effective method for purifying solid coumarin derivatives.
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the purification of small quantities of high-purity compounds. Analytical HPLC is a standard technique for assessing the purity of the final product and intermediates researchgate.netresearchgate.net.
Characterization of the synthesized this compound would typically involve a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the molecule and confirming the positions of the substituents.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the lactone carbonyl and the amino groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the conjugated coumarin system.
Yield Optimization and Scalability Considerations for Research Applications
Optimizing the yield and ensuring the scalability of the synthesis are important considerations for the practical application of this compound in research.
Yield Optimization can be achieved by systematically varying reaction parameters such as:
Reaction time and temperature: Finding the optimal balance to maximize product formation while minimizing side reactions.
Catalyst loading and type: Screening different catalysts and their concentrations to identify the most efficient system.
Stoichiometry of reactants: Adjusting the molar ratios of the starting materials to drive the reaction to completion.
Solvent: The choice of solvent can significantly influence reaction rates and yields.
Scalability refers to the ability to increase the production of the compound from a laboratory scale to a larger scale. Key considerations for scalability include:
Safety of reagents and reactions: Ensuring that the reaction conditions are safe to handle on a larger scale.
Cost and availability of starting materials: Using readily available and cost-effective precursors is crucial for large-scale synthesis.
Ease of purification: Developing a purification protocol that is efficient and can be easily scaled up.
Robustness of the reaction: The synthetic method should be reliable and give consistent results when performed on a larger scale.
By carefully considering these factors, a robust and efficient synthesis of this compound can be developed for various research applications.
Advanced Photophysical Mechanisms and Characteristics of 3 Amino 4 Dipropylaminocoumarin
Exploration of Electronic Transitions and Absorption Phenomena
The electronic absorption spectra of coumarin (B35378) derivatives are dictated by π-π* electronic transitions within the conjugated system of the chromophore. For 3-Amino-4-dipropylaminocoumarin, the presence of two electron-donating amino groups, one at the 3-position and a dialkylamino group at the 4-position, is expected to significantly influence its absorption properties. The lone pair of electrons on the nitrogen atoms of these amino groups can participate in resonance with the π-system of the coumarin ring, leading to a delocalization of electron density.
This delocalization, often referred to as an intramolecular charge transfer (ICT) character in the ground state, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this compound is predicted to exhibit absorption maxima at longer wavelengths (a bathochromic or red shift) compared to unsubstituted coumarin or coumarins with only a single amino substituent. The absorption spectrum is likely to be broad and devoid of fine vibrational structure, which is characteristic of molecules with significant charge transfer character in solution.
The position of the absorption maximum will be sensitive to the solvent environment, a phenomenon known as solvatochromism, which will be discussed in more detail in section 3.4.
Illustrative Absorption Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Maximum (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
| n-Hexane | 1.88 | ~400 | ~25,000 |
| Toluene | 2.38 | ~410 | ~28,000 |
| Dichloromethane | 8.93 | ~425 | ~32,000 |
| Acetonitrile | 37.5 | ~430 | ~35,000 |
| Ethanol | 24.5 | ~435 | ~34,000 |
Note: The data in this table is illustrative and based on trends observed for similar aminocoumarin derivatives.
Investigation of Fluorescence Emission Pathways and Profiles
Upon absorption of a photon and promotion to an excited state, this compound is expected to exhibit fluorescence, a radiative decay process from the lowest singlet excited state (S1) to the ground state (S0). The emission spectrum is anticipated to be a broad, structureless band, which is a mirror image of the absorption band to a first approximation. A significant Stokes shift, the difference between the absorption and emission maxima, is expected for this compound. This large Stokes shift is a hallmark of molecules that undergo a substantial change in geometry and electronic distribution in the excited state, a direct consequence of the enhanced intramolecular charge transfer upon photoexcitation.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly dependent on the solvent environment. In non-polar solvents, a high quantum yield is expected. However, in polar solvents, the quantum yield is likely to decrease due to the stabilization of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.
Intramolecular Charge Transfer (ICT) Mechanisms in this compound
The photophysics of this compound are dominated by intramolecular charge transfer (ICT) processes. Upon photoexcitation, there is a significant transfer of electron density from the electron-donating amino groups at the 3 and 4-positions to the electron-accepting lactone carbonyl group of the coumarin core. This results in a highly polar excited state with a much larger dipole moment compared to the ground state.
In polar solvents, this charge-separated excited state can be further stabilized by a conformational change, specifically the twisting of the C-N bonds of the amino groups. This leads to the formation of a twisted intramolecular charge transfer (TICT) state. The TICT state is typically characterized by a large Stokes shift and a low fluorescence quantum yield because it provides an efficient non-radiative decay channel back to the ground state. The flexibility of the dipropylamino group would facilitate the formation of such a TICT state.
Solvent Effects on Photophysical Properties: Solvatochromism and Polarity Sensitivity
The significant change in dipole moment between the ground and excited states of this compound makes its photophysical properties highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, manifests as a shift in the absorption and, more prominently, the emission spectra with changes in solvent polarity.
Specifically, an increase in solvent polarity will lead to a more pronounced bathochromic (red) shift in the fluorescence emission spectrum. This is because polar solvent molecules can reorient around the highly polar excited state of the fluorophore, lowering its energy. This stabilization is more significant for the excited state than the ground state, resulting in a smaller energy gap for fluorescence emission. The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation.
Illustrative Solvatochromic Data for this compound
| Solvent | Polarity Function (Δf) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm-1) |
| Cyclohexane | 0.001 | ~405 | ~460 | ~2900 |
| Dioxane | 0.021 | ~415 | ~485 | ~3500 |
| Ethyl Acetate | 0.201 | ~428 | ~510 | ~4000 |
| Acetonitrile | 0.305 | ~432 | ~530 | ~4700 |
| Methanol | 0.309 | ~438 | ~545 | ~5000 |
Note: The data in this table is illustrative and based on trends observed for similar aminocoumarin derivatives.
Excited State Dynamics and Relaxation Processes
The excited state of this compound can deactivate through several competing pathways:
Radiative Decay (Fluorescence): Emission of a photon to return to the ground state. The rate of this process is denoted by kr.
Non-radiative Decay:
Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S1 to S0).
Intersystem Crossing (ISC): A radiationless transition between states of different spin multiplicity (e.g., S1 to T1).
TICT State Formation: In polar solvents, the formation of a twisted intramolecular charge transfer state can provide a highly efficient non-radiative decay pathway.
The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state and is inversely proportional to the sum of the rates of all deactivation processes (τF = 1 / (kr + knr)). The fluorescence lifetime of this compound is expected to be in the nanosecond range and will likely decrease in more polar solvents due to the increased rate of non-radiative decay via the TICT state.
Environmental Modulations of Fluorescence: pH, Viscosity, and Temperature Dependencies
The fluorescence of this compound is expected to be sensitive to various environmental factors beyond solvent polarity.
pH: The amino groups at the 3 and 4-positions are basic and can be protonated in acidic conditions. Protonation of these nitrogen atoms would eliminate their electron-donating ability, leading to a significant blue shift (hypsochromic shift) in both the absorption and emission spectra. This protonation would also likely lead to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching. This pH sensitivity could make the compound a potential fluorescent probe for acidic environments.
Viscosity: The formation of the non-radiative TICT state involves intramolecular rotation of the amino groups. In highly viscous environments, this rotational motion is hindered. As a result, the non-radiative decay pathway through the TICT state becomes less efficient, leading to an increase in the fluorescence quantum yield. This property makes such compounds "fluorescent molecular rotors," where the fluorescence intensity is directly correlated with the viscosity of the medium.
Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity. This is because higher temperatures increase the rate of non-radiative decay processes. The increased thermal energy can more easily overcome the energy barrier for internal conversion and other non-radiative pathways. Additionally, for compounds that form a TICT state, higher temperatures can facilitate the twisting motion, further promoting non-radiative decay.
Theoretical and Computational Chemistry of 3 Amino 4 Dipropylaminocoumarin
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 3-Amino-4-dipropylaminocoumarin, these calculations provide a detailed picture of its electronic structure, which is crucial for interpreting its spectroscopic and photophysical properties.
The electronic ground state of coumarin (B35378) derivatives can be significantly influenced by the nature and position of substituent groups. nih.gov In the case of this compound, the amino group at the 3-position and the dipropylamino group at the 4-position act as electron-donating groups. These substituents increase the electron density of the coumarin core, which in turn affects the energies of the molecular orbitals.
Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO is associated with the ability of the molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's absorption and emission characteristics. For donor-acceptor systems, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO on the electron-accepting part. nih.gov
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Photophysical Predictions
Density Functional Theory (DFT) has become a standard method for calculating the ground-state properties of molecules due to its balance of accuracy and computational cost. researchgate.net For studying excited-state properties, such as UV-visible absorption and fluorescence, Time-Dependent DFT (TD-DFT) is the most widely used method. nih.gov
Theoretical studies on related coumarin derivatives have demonstrated the utility of DFT and TD-DFT in predicting their photophysical properties. nih.gov For instance, calculations can predict the maximum absorption wavelength (λmax) and the emission wavelength, which are critical for applications in fluorescence imaging and sensing. The choice of the functional and basis set in these calculations is important for obtaining results that are in good agreement with experimental data. nih.gov Functionals like B3LYP have proven to be efficient for such computations. nih.gov
The solvent environment can also significantly impact the photophysical properties of fluorescent dyes. nih.gov Computational models can account for solvent effects, providing a more realistic prediction of the molecule's behavior in different media. This is particularly relevant for understanding the solvent-dependent shifts in absorption and emission spectra often observed for coumarin dyes. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed electronic information, they are often performed on a single, optimized geometry. However, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. mdpi.com
Computational Modeling of Excited State Processes and Charge Transfer Character
A key characteristic of many fluorescent dyes, including coumarin derivatives, is intramolecular charge transfer (ICT). In the excited state, there can be a significant transfer of electron density from the electron-donating groups to the electron-accepting part of the molecule. TD-DFT calculations can quantify the extent of this charge transfer by analyzing the changes in electron density upon excitation. nih.gov The ICT character of the excited state is often responsible for the sensitivity of the dye's fluorescence to the polarity of its environment. mdpi.com
Computational methods can also be used to explore the potential energy surfaces of the ground and excited states, providing insights into the pathways of non-radiative decay that compete with fluorescence. researchgate.net Understanding these processes is crucial for designing dyes with high fluorescence quantum yields.
In Silico Design Principles for Modifying this compound Derivatives
The insights gained from theoretical and computational studies can be leveraged for the in silico design of new this compound derivatives with improved or specific properties. nih.gov By systematically modifying the chemical structure in a computational model, researchers can predict how these changes will affect the photophysical properties before undertaking synthetic efforts.
Structure Activity/property Relationships in 3 Amino 4 Dipropylaminocoumarin Derivatives
Impact of Substituent Modifications at the Coumarin (B35378) Nucleus
The coumarin nucleus, consisting of a fused benzene (B151609) and pyrone ring, offers several positions (C-5, C-6, C-7, and C-8 on the benzene ring) where substituent modifications can profoundly influence the molecule's electronic and photophysical properties. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting absorption and emission wavelengths.
Recent developments have shown that introducing appropriate substituents into the coumarin ring can lead to structures with enhanced photophysical and spectroscopic properties. researchgate.net For instance, shifting the position of an amino group on the coumarin ring can have a significant effect on the photophysics, often leading to a larger Stokes' shift and a decrease in fluorescence quantum yield. acs.org In one study on 6-aryl-D-π-A coumarin derivatives, it was found that the nature of the substituent on the aryl group at the 6-position significantly modulated the photophysical properties. acs.org While specific data on 3-amino-4-dipropylaminocoumarin is limited, studies on related 7-aminocoumarins show that introducing a trifluoromethyl (CF3) group, an EWG, at the C-4 position enhances the donor-acceptor character and improves photostability. nih.gov
The following table summarizes the general effects of substituents on the photophysical properties of coumarin dyes, which can be extrapolated to this compound derivatives.
| Position | Substituent Type | General Effect on Photophysics |
| C-6, C-7 | Electron Donating (e.g., -OCH3, -N(CH3)2) | Red-shift in absorption/emission, increased quantum yield |
| C-6, C-7 | Electron Withdrawing (e.g., -NO2, -CN) | Blue-shift in absorption/emission, often fluorescence quenching |
| C-3, C-4 | Electron Withdrawing (e.g., -CF3, -COOEt) | Enhances acceptor strength of pyrone, can cause red-shift and affect quantum yield |
This table represents generalized trends observed in coumarin chemistry.
Influence of Amino Group Derivatization on Electronic and Photophysical Characteristics
The 3-amino group is a critical component of the donor system in this compound. Derivatization of this group, for instance, through acylation or alkylation, can significantly alter the electronic and photophysical behavior of the molecule. Such modifications directly influence the electron-donating strength of the nitrogen atom. For example, converting the primary amino group into a secondary or tertiary amine, or into an amide, changes its interaction with the coumarin π-system.
Studies on related aminocoumarins have shown that acylation of the amino group generally leads to a blue-shift in the fluorescence spectrum. This is because the acetyl group is electron-withdrawing, which reduces the electron-donating ability of the amino nitrogen and lowers the energy of the ICT state. In contrast, alkylation can lead to a slight red-shift. jchps.com
Furthermore, derivatization can impact the molecule's sensitivity to its environment. For example, the synthesis of Schiff bases by condensing the 3-amino group with various carbonyl compounds creates new chromophores where the C=N bond participates in the conjugated system, leading to distinct spectral properties. jchps.com The formation of such derivatives highlights how modifications at the 3-amino position can be a powerful tool for developing novel fluorescent probes and materials.
Role of Alkyl Chain Length and Branching in the Dipropylamino Moiety
The dialkylamino group at the C-4 position is a key contributor to the strong electron-donating character of these coumarins. The length and branching of the alkyl chains in the dipropylamino moiety play a subtle but important role in modulating the molecule's properties, particularly its solubility, aggregation behavior, and sensitivity to solvent polarity.
Research on 7-diethylamino-4-methylcoumarin (B84069) has shown that its fluorescence efficiency is already very high in liquid monomer solutions, suggesting that further increases in alkyl chain length may not significantly enhance quantum yield in non-viscous media. researchgate.net However, the nature of the alkyl chains can influence the molecule's interaction with its local environment, affecting its utility as a probe for microviscosity. researchgate.net The mesogenic properties of some coumarin derivatives have also been shown to be influenced by the length of terminal alkoxy chains. researchgate.net
Stereochemical Considerations and Their Effect on Molecular Behavior
Stereochemistry can introduce a significant level of complexity and functionality to coumarin derivatives. The introduction of chiral centers, for instance by using chiral substituents, can lead to enantiomers with distinct biological activities and chiroptical properties (e.g., circular dichroism).
While specific research on the stereochemistry of this compound is not widely available, studies on other coumarin derivatives highlight its importance. For instance, the introduction of bulky, chiral cycloalkyl groups at the C-3 position of coumarin-3-carboxylic acid esters has been shown to influence the solid-state architecture through specific C-H···O interactions. mdpi.com These stereochemically defined interactions can dictate the molecular packing and, consequently, the material's bulk properties.
In the context of biological applications, the stereochemical arrangement of substituents is often critical for receptor binding. Structure-activity relationship (SAR) studies of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors have demonstrated that the spatial orientation of different functional groups is crucial for potent and selective inhibition. frontiersin.orgnih.gov Therefore, introducing chiral elements into the structure of this compound, perhaps through derivatization of the amino group with a chiral moiety, could lead to derivatives with specific biological recognition properties.
Quantitative Structure-Property Relationship (QSPR) Studies of this compound Analogues
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their physical properties or biological activities. mdpi.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to build mathematical equations that can predict the properties of new, unsynthesized compounds. mdpi.comresearchgate.net
For fluorescent dyes like aminocoumarins, QSPR models can predict properties such as absorption and emission maxima (λ_abs, λ_em), Stokes shift, and fluorescence quantum yield (Φ_f). Descriptors used in these models can include electronic parameters (like HOMO/LUMO energies), topological indices, and steric descriptors. For example, a QSPR study on 4-arylaminocoumarin derivatives used topological indices and logP to predict their properties. researchgate.net
Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in QSPR. These calculations can provide insights into the electronic transitions and geometries of the ground and excited states. For instance, calculations on 6-aryl-D-π-A coumarin derivatives revealed that the dihedral angle between the coumarin plane and the donor group changes upon excitation, and that the electronic charge distribution is significantly altered, confirming the ICT character. acs.org Such computational insights are invaluable for rationally designing novel coumarin derivatives with desired photophysical characteristics.
Advanced Research Applications of 3 Amino 4 Dipropylaminocoumarin in Materials Science
Incorporation into Polymer Matrices for Optoelectronic Investigations
Development of Fluorescent Thin Films and Solid-State Materials
Luminescent Solar Concentrators (LSCs) based on 3-Amino-4-dipropylaminocoumarin
Luminescent solar concentrators (LSCs) are a promising technology for enhancing the efficiency of photovoltaic devices. They rely on the absorption of sunlight by a fluorescent dye embedded in a transparent waveguide, which then re-emits light at a longer wavelength that is guided to solar cells at the edges. Despite the potential of fluorescent dyes in this application, there are no specific studies in the accessible scientific literature that report on the use of This compound as the active luminophore in an LSC. Key performance metrics for LSC dyes, such as a large Stokes shift to minimize reabsorption losses, high photoluminescence quantum yield, and excellent photostability, have not been quantified for this particular compound in an LSC device context.
Design of Organic Light-Emitting Diodes (OLEDs) and Organic Lasers
The application of coumarin (B35378) derivatives as emitters in organic light-emitting diodes (OLEDs) is an active area of research. However, specific reports on the design, fabrication, and performance of OLEDs or organic lasers utilizing This compound as the emissive material are absent from the scientific literature. Research would be needed to determine its electroluminescent properties, such as its efficiency, color purity, and operational stability when incorporated as a dopant or a neat emitting layer in an OLED device structure. The energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would also need to be determined to design efficient charge-injection and transport layers.
Integration into Nano-structured Materials for Enhanced Emission
The integration of fluorescent dyes into nanostructured materials, such as nanoparticles, nanofibers, or photonic crystals, can lead to significant enhancements in their emission properties through effects like plasmonic coupling or photonic bandgap engineering. There is currently no published research detailing the integration of This compound into such nano-architectures. Investigations in this domain would be valuable to explore the potential for creating highly bright and photostable nanomaterials for applications in bio-imaging, high-resolution displays, and advanced optical sensors.
Advanced Research Applications of 3 Amino 4 Dipropylaminocoumarin in Biosensing Methodologies
Principles of Chemosensing Mechanisms Utilizing 3-Amino-4-dipropylaminocoumarin
The efficacy of this compound as a fluorescent sensor is rooted in several key photophysical principles. The core structure of this coumarin (B35378) derivative, featuring an amino group at the 3-position and a dipropylamino group at the 4-position, creates a potent intramolecular charge transfer (ICT) system. Upon excitation with light, an electron is promoted from the electron-donating amino groups to the electron-accepting lactone ring of the coumarin. This ICT process is highly sensitive to the local environment.
The interaction of this compound with a specific analyte can modulate this ICT process, leading to a detectable change in its fluorescence properties. Common mechanisms include:
Photoinduced Electron Transfer (PET): In the absence of an analyte, a receptor moiety attached to the coumarin core can quench its fluorescence through PET. Upon binding of the analyte to the receptor, the PET process is inhibited, resulting in a significant enhancement of the fluorescence signal (a "turn-on" response).
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing strength of the substituents or the polarity of the microenvironment around the fluorophore. This change in the ICT character leads to a shift in the emission wavelength, providing a ratiometric signal.
Excited-State Intramolecular Proton Transfer (ESIPT): While less common for this specific substitution pattern, modifications to the coumarin scaffold can enable ESIPT. In this process, a proton is transferred within the molecule in the excited state, leading to a dual emission. The presence of an analyte can interfere with this proton transfer, altering the ratio of the two emission bands.
Design and Engineering of Fluorescent Probes for Specific Analytes
The versatility of this compound lies in its amenability to chemical modification. By strategically attaching specific recognition moieties to its core structure, researchers can engineer fluorescent probes with high selectivity for a wide array of analytes. The design process typically involves linking a receptor unit that has a high affinity for the target analyte to the coumarin fluorophore. The choice of the receptor is critical for determining the probe's selectivity.
| Receptor Moiety | Target Analyte | Sensing Mechanism |
| Crown Ether | Metal Ions (e.g., Na⁺, K⁺) | Ion-dipole interactions modulating ICT |
| Thiol-reactive group | Thiols (e.g., Cysteine) | Michael addition reaction leading to fluorescence change |
| pH-sensitive group | H⁺ / OH⁻ | Protonation/deprotonation affecting the electronic properties |
| Biotin | Streptavidin | Specific protein-ligand binding |
Ratiometric Sensing Strategies Employing this compound Derivatives
Ratiometric fluorescence sensing offers significant advantages over traditional intensity-based measurements. By taking the ratio of fluorescence intensities at two different wavelengths, ratiometric probes can provide a built-in self-calibration, minimizing the effects of environmental factors such as probe concentration, photobleaching, and instrument efficiency.
Derivatives of this compound are well-suited for ratiometric sensing. The interaction with an analyte can induce a conformational change or a chemical reaction that leads to a new emission band or a significant shift in the existing one. This results in a ratiometric response where the ratio of the two emission intensities is directly proportional to the analyte concentration.
| Probe Derivative | Target Analyte | Emission Shift (nm) | Sensing Principle |
| Coumarin-Benzothiazole Hybrid | Hypochlorite | 450 → 520 | Oxidation-induced structural change |
| Coumarin-Rhodamine FRET pair | pH | 475 / 580 | pH-dependent FRET efficiency |
| Coumarin-NBD conjugate | Hydrazine | 460 → 540 | Hydrazine-induced cleavage and release of NBD |
Sensing of Ions, pH, and Biological Macromolecules: Methodological Frameworks
The application of this compound-based probes spans a wide range of analytical targets, from simple ions to complex biological macromolecules.
Ion Sensing: By incorporating ionophores such as crown ethers or aza-crown ethers into the coumarin structure, selective probes for various metal ions (e.g., Li⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺) and anions (e.g., F⁻, CN⁻) can be developed. The binding of the ion to the ionophore alters the electronic properties of the coumarin, leading to a change in its fluorescence.
pH Sensing: The amino groups on the coumarin can act as pH-sensitive sites. At different pH values, the protonation state of these groups changes, which in turn affects the ICT process and the resulting fluorescence emission. This intrinsic pH sensitivity can be further fine-tuned by introducing other acidic or basic moieties.
Biological Macromolecules: Probes for biological macromolecules like proteins and nucleic acids are designed by conjugating the coumarin fluorophore to a molecule that has a specific affinity for the target. For instance, a probe for a specific enzyme could consist of the coumarin linked to a substrate of that enzyme. Enzymatic cleavage of the substrate would release the coumarin, resulting in a change in its fluorescence.
| Probe Type | Target Analyte | Analytical Method |
| Ionophore-Coumarin Conjugate | Metal Ions | Fluorescence Spectroscopy |
| pH-sensitive Coumarin | pH | Ratiometric Fluorescence Imaging |
| Enzyme-Substrate-Coumarin | Enzyme Activity | Fluorescence Turn-on/off Assay |
| DNA-Intercalating Coumarin | DNA | Fluorescence Intercalation Assay |
Multi-modal Sensing Approaches with this compound
To enhance the reliability and information content of sensing events, researchers are increasingly developing multi-modal probes. These probes combine fluorescence detection with one or more other analytical techniques, such as colorimetric, electrochemical, or magnetic resonance imaging (MRI) methods.
This compound can serve as a key component in such multi-modal probes. For example, a derivative can be designed to exhibit a change in both its color and fluorescence upon binding to an analyte, allowing for both visual and spectroscopic detection. Furthermore, by incorporating a paramagnetic metal-binding site, a probe could potentially function as both a fluorescent sensor and an MRI contrast agent.
| Probe Design | Detection Modes | Target Analyte |
| Coumarin-Azo Dye Conjugate | Fluorescence, Colorimetric | pH |
| Ferrocene-Coumarin Dyad | Fluorescence, Electrochemical | Redox-active species |
| Gadolinium-Coumarin Complex | Fluorescence, MRI | Metal Ions |
Advanced Research Applications of 3 Amino 4 Dipropylaminocoumarin in Bioimaging Techniques
Methodological Considerations for Intracellular and Extracellular Imaging
There is no specific research detailing the methodological considerations for using 3-Amino-4-dipropylaminocoumarin in either intracellular or extracellular imaging. General considerations for coumarin-based probes would apply, such as optimizing concentration to minimize cytotoxicity and ensuring appropriate buffer conditions to maintain fluorescence, but no data specific to this compound is available.
Two-Photon Excitation (TPE) Imaging Capabilities and Potential
While many coumarin (B35378) derivatives are known to be effective two-photon absorbers, researchgate.netrsc.org there are no published two-photon absorption cross-section spectra or specific studies on the TPE capabilities of this compound. The potential exists due to its "push-pull" electronic structure, but this has not been experimentally verified.
Super-Resolution Microscopy Applications with this compound Derivatives
No studies have been found that utilize this compound or its derivatives in super-resolution microscopy techniques such as STORM, PALM, or STED. The photophysical properties required for these methods, such as photoswitching or photoblinking, have not been characterized for this compound.
Photoacoustic Imaging Potential and Mechanistic Investigations
There is no evidence in the current scientific literature to suggest that this compound has been investigated as a probe for photoacoustic imaging. This technique typically requires molecules with strong absorption in the near-infrared (NIR) region and efficient conversion of light energy into heat, properties which have not been reported for this specific coumarin derivative.
Derivatization and Functionalization Strategies for Enhanced Research Utility of 3 Amino 4 Dipropylaminocoumarin
Covalent Attachment of Biomolecules and Ligands
The primary amino group at the 3-position of 3-Amino-4-dipropylaminocoumarin serves as a key functional handle for its covalent attachment to a variety of biomolecules, including proteins, peptides, nucleic acids, and other ligands. This bioconjugation is essential for its use as a fluorescent reporter, enabling the visualization and tracking of biological processes.
One of the most common strategies for labeling biomolecules is through the formation of a stable amide bond. This can be achieved by first converting the 3-amino group of the coumarin (B35378) into a more reactive intermediate, or by reacting it with an activated carboxyl group on the target biomolecule. A widely employed method involves the use of N-hydroxysuccinimide (NHS) esters. While direct literature on the NHS ester of this compound is scarce, the principle is well-established for other aminocoumarins. For instance, 7-aminocoumarin derivatives are frequently converted into their corresponding NHS esters to facilitate the labeling of proteins and other amine-containing molecules. This approach involves reacting the aminocoumarin with a dicarboxylic acid anhydride to introduce a carboxylic acid, which is then activated with N-hydroxysuccinimide to form the amine-reactive NHS ester.
Alternatively, the 3-amino group of this compound can directly react with molecules containing activated carboxyl groups, such as those activated with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a stable amide linkage, effectively tethering the fluorescent coumarin to the molecule of interest.
Another approach for bioconjugation is the formation of isothiocyanates from the 3-amino group. Isothiocyanates readily react with primary amines on proteins under mild basic conditions to form stable thiourea linkages. This method provides an alternative to amide bond formation for labeling biological macromolecules.
The choice of conjugation strategy depends on the nature of the biomolecule, the desired stability of the linkage, and the reaction conditions tolerated by the biological system.
Table 1: Potential Reactive Derivatives of this compound for Bioconjugation
| Reactive Derivative | Target Functional Group on Biomolecule | Resulting Linkage |
| N-hydroxysuccinimide (NHS) ester | Primary amine | Amide |
| Isothiocyanate | Primary amine | Thiourea |
| Carboxylic acid (for EDC/NHS coupling) | Primary amine | Amide |
Synthesis of Water-Soluble this compound Derivatives
A significant limitation for the use of many organic fluorophores in biological applications is their poor solubility in aqueous media. The hydrophobic nature of the coumarin ring system in this compound can lead to aggregation and reduced fluorescence quantum yield in aqueous environments. To overcome this, chemical modifications can be introduced to enhance its water solubility.
Another approach to improve water solubility is the conjugation of the coumarin to hydrophilic polymers, such as polyethylene glycol (PEG). PEGylation not only enhances solubility but can also improve the biocompatibility and pharmacokinetic properties of the fluorescent probe. The 3-amino group provides a convenient site for the attachment of PEG chains that have been activated with a reactive group, such as an NHS ester.
Furthermore, the introduction of multiple carboxylic acid or hydroxyl groups can also contribute to increased water solubility. These modifications can be achieved through multi-step synthetic routes, starting with the functionalization of the 3-amino group or other positions on the coumarin scaffold.
Table 2: Strategies for Enhancing Water Solubility of this compound
| Modification Strategy | Functional Group Introduced | Rationale |
| Sulfonation | Sulfonic acid (-SO₃H) | Introduces a highly polar and charged group. |
| PEGylation | Polyethylene glycol (PEG) chain | Attaches a large, hydrophilic polymer. |
| Quaternization | Quaternary ammonium salt | Introduces a permanent positive charge. |
| Carboxylation | Carboxylic acid (-COOH) | Increases polarity and provides a handle for further conjugation. |
Development of Photoactivatable and Photoreleasable Probes
Photoactivatable or "caged" fluorescent probes are powerful tools for high-resolution imaging and for studying dynamic cellular processes with precise spatiotemporal control. These probes are initially in a non-fluorescent or "dark" state and can be "uncaged" or activated by light of a specific wavelength to become fluorescent. Similarly, photoreleasable probes can be designed to release a bioactive molecule upon photoirradiation.
The 3-amino group of this compound can be modified with a photolabile protecting group to create a photoactivatable probe. For example, caging the amino group with a 2-nitrobenzyl group would render the coumarin non-fluorescent. Upon irradiation with UV light, the 2-nitrobenzyl group is cleaved, restoring the amino group and the fluorescence of the coumarin. The choice of the photolabile group can be tuned to respond to specific wavelengths of light, allowing for orthogonal activation of different probes within the same system.
Conversely, the coumarin scaffold itself can be used as a photolabile caging group for other molecules. The development of coumarin-based photoreleasable systems often involves modification of the coumarin structure to include a leaving group that is released upon photoexcitation. While this strategy is more established for other coumarin derivatives, the electronic properties of this compound could be harnessed for the design of novel photoreleasable probes.
Integration into Supramolecular Assemblies and Self-Assembled Systems
The incorporation of this compound into supramolecular assemblies and self-assembled systems offers opportunities to create novel materials with unique photophysical properties and functions. The non-covalent interactions that govern self-assembly, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, can be influenced by the structure of the coumarin derivative.
By modifying the 3-amino group with moieties capable of specific molecular recognition, such as peptides or nucleic acids, this compound can be directed to self-assemble into well-defined nanostructures like nanofibers, vesicles, or micelles. The close proximity of the fluorophores within these assemblies can lead to changes in their photophysical properties, such as excimer formation, fluorescence resonance energy transfer (FRET), or aggregation-induced emission (AIE).
For instance, attaching a hydrophobic alkyl chain to the 3-amino group would create an amphiphilic molecule that could self-assemble in aqueous solution. The resulting nanostructures could potentially be used for drug delivery or as platforms for sensing applications. The fluorescent nature of the coumarin core would allow for the direct visualization and characterization of these self-assembled systems.
Click Chemistry Approaches for Modular Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the modular functionalization of biomolecules and fluorophores due to its high efficiency, specificity, and biocompatibility. To make this compound amenable to click chemistry, it needs to be derivatized with either an azide or an alkyne functionality.
The 3-amino group is an ideal starting point for introducing these "click" handles. For example, the amino group can be acylated with an alkyne-containing carboxylic acid, such as 4-pentynoic acid, to yield an alkyne-modified coumarin. This derivative can then be "clicked" onto any azide-containing molecule of interest.
Conversely, an azide group can be introduced by reacting the 3-amino group with an azide-containing reagent. This azido-coumarin can then be conjugated to alkyne-modified biomolecules or materials.
The modular nature of click chemistry allows for a "mix-and-match" approach to the synthesis of complex fluorescent probes. A single alkyne- or azide-functionalized this compound derivative can be used to label a wide variety of molecules, simplifying the synthetic workflow and expanding the range of potential applications.
Table 3: Click Chemistry Handles for this compound
| Click Chemistry Handle | Functionalization of 3-Amino Group | Complementary Handle on Target Molecule |
| Terminal Alkyne | Acylation with an alkyne-containing carboxylic acid | Azide |
| Azide | Reaction with an azide-containing acylating agent | Terminal Alkyne |
Future Research Directions and Emerging Paradigms for 3 Amino 4 Dipropylaminocoumarin
Exploration of Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding
To fully unlock the potential of 3-Amino-4-dipropylaminocoumarin, a more profound understanding of its photophysical and photochemical dynamics is essential. While steady-state spectroscopy provides basic characteristics, advanced time-resolved techniques are critical for elucidating the complex ultrafast processes that govern its function.
Future investigations will increasingly rely on techniques like femtosecond transient absorption spectroscopy . This method allows for the direct observation of short-lived excited states and reaction intermediates on the femtosecond (<200 fs) timescale. rsc.orguni-heidelberg.de Studies on related coumarin (B35378) systems have successfully used this technique to reveal that processes like photocleavage occur through non-radiative, short-lived singlet states, and have enabled the development of kinetic models to describe monomer formation and relaxation dynamics. rsc.orguni-heidelberg.dersc.org Applying these methods to this compound will be crucial for mapping its excited-state deactivation pathways, identifying transient species, and calculating quantum yields with high precision.
Furthermore, multidimensional spectroscopy, such as Two-Dimensional Nuclear Magnetic Resonance (2D NMR) , can provide detailed information about molecular structure and subtle conformational changes in solution. numberanalytics.comSurface-Enhanced Raman Spectroscopy (SERS) offers another avenue, providing highly sensitive vibrational information about the molecule when adsorbed on metal surfaces, which is invaluable for sensing applications. numberanalytics.com
| Spectroscopic Technique | Key Information Provided | Relevance to this compound Research |
|---|---|---|
| Femtosecond Transient Absorption Spectroscopy | Excited-state lifetimes, identification of transient intermediates, reaction kinetics, quantum yields. rsc.orguni-heidelberg.ded-nb.info | Elucidating ultrafast photo-induced processes like charge transfer and isomerization, crucial for optimizing performance in optical applications. |
| Time-Resolved Fluorescence Spectroscopy | Fluorescence decay kinetics, information on different emissive species and quenching mechanisms. numberanalytics.com | Understanding the factors that influence fluorescence efficiency and lifetime, key for developing brighter and more stable fluorescent probes. |
| Two-Dimensional NMR (2D NMR) | Detailed molecular structure, through-bond and through-space correlations between nuclei, conformational dynamics. numberanalytics.comjfn.ac.lk | Confirming synthetic structures and studying how the molecule's conformation changes in different environments or upon binding to a target. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational spectra of molecules on metallic nanostructures, single-molecule sensitivity. numberanalytics.com | Developing highly sensitive sensors where the coumarin is part of a hybrid material system. |
Development of Next-Generation Computational Models for Predictive Design
Computational chemistry is an indispensable tool for accelerating the design of new coumarin derivatives with tailored properties. Future efforts will focus on developing more accurate and predictive computational models to guide synthetic efforts, saving time and resources.
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have proven effective in studying the optoelectronic properties of coumarin-based dyes. nih.govmdpi.com These methods can reliably calculate ground and excited-state geometries, frontier molecular orbital energies (HOMO/LUMO), and predict absorption and emission spectra. nih.govrsc.orgaip.org For instance, TD-DFT calculations have achieved mean absolute errors as low as 8-9 nm for absorption and fluorescence wavelengths of coumarins, demonstrating high predictive accuracy. nih.govaip.org
The next generation of computational models will aim to:
Improve Accuracy: By incorporating more sophisticated functionals and solvent models, such as the polarizable continuum model (PCM), to better simulate real-world conditions. nih.govmdpi.com
Model Complex Systems: Extend calculations from isolated molecules to dye-adsorbed systems (e.g., on TiO₂ nanoparticles) to predict interfacial electron transfer rates, a critical parameter in dye-sensitized solar cells. mdpi.com
Predict Dynamic Properties: Move beyond static properties to simulate molecular dynamics and predict how the structure and properties of this compound evolve over time, especially in response to external stimuli like light.
| Computational Parameter | Significance in Predictive Design | Governing Methodology |
|---|---|---|
| HOMO/LUMO Energy Levels | Predicts electron-donating/accepting ability, charge transfer characteristics, and redox potentials. nih.govmdpi.com | Density Functional Theory (DFT) |
| Absorption/Emission Spectra (λmax) | Predicts the color and fluorescence properties of the dye, enabling the design of molecules for specific optical applications. nih.govrsc.org | Time-Dependent Density Functional Theory (TD-DFT) |
| Intramolecular Charge Transfer (ICT) | Key to understanding solvatochromism and the performance of dyes in applications like solar cells and sensors. nih.govnih.gov | DFT/TD-DFT analysis of molecular orbital distributions. |
| Bond Lengths and Dihedral Angles | Determines molecular stability and conformation, influencing photophysical properties. nih.gov | DFT Geometry Optimization |
Integration into Hybrid Material Systems for Synergistic Effects
A major emerging paradigm is the incorporation of this compound into larger, functional systems. By conjugating this fluorescent core with polymers, biomacromolecules, or inorganic nanoparticles, researchers can create "smart" hybrid materials that exhibit synergistic properties not present in the individual components. nih.gov
Future research will likely focus on:
Responsive Polymer Conjugates: Attaching the coumarin dye to stimuli-responsive polymers. The polymer could change its conformation in response to pH, temperature, or a specific analyte, which in turn would modulate the fluorescence properties of the coumarin, creating a highly specific sensor. nih.gov
Bio-hybrid Sensors: Covalently linking the coumarin to biological recognition elements like peptides or nucleic acids. nih.gov Such systems could be designed to "turn on" their fluorescence only when bound to a specific biological target, enabling applications in medical diagnostics and cellular imaging. nih.gov
Nanoparticle-Based Systems: Adsorbing or chemically grafting the coumarin onto the surface of nanoparticles (e.g., gold, silver, or quantum dots). This can lead to enhanced photostability, increased brightness, and novel sensing modalities based on energy or electron transfer between the dye and the nanoparticle. mdpi.com For instance, 6-aminocoumarin-based compounds have been used to create gel-based systems for the visual detection of ions. rsc.org
Novel Applications in Photopharmacology and Optogenetics Research Methodologies
Photopharmacology is a field that uses light to control the activity of drugs with high spatiotemporal precision, thereby minimizing side effects. wikipedia.orgrug.nl Coumarin derivatives are ideal candidates for this approach because they can be designed as "photocages"—molecules that keep a therapeutic agent inactive until released by a flash of light. wikipedia.org
Emerging directions for this compound in this area include:
Photoactivated Drug Delivery: Designing derivatives where a cytotoxic drug is tethered to the coumarin core. The compound would remain non-toxic until it reaches a target tissue, such as a tumor, where it can be activated by a focused light source, releasing the active drug precisely where it is needed. nih.gov
Photoswitchable Ligands: Creating reversible systems where the coumarin is part of a larger molecule that can bind to a biological receptor. Isomerization of the coumarin moiety with different wavelengths of light would switch the ligand between an active and inactive state, allowing for dynamic, reversible control over cellular signaling pathways. nih.gov
Overcoming Biological Barriers: A significant challenge for in-vivo photopharmacology is the limited penetration of UV or visible light through biological tissue. nih.gov Future research will focus on developing coumarin systems activated by near-infrared (NIR) light via two-photon absorption or by integrating them with upconverting nanoparticles. nih.govnih.gov Advanced delivery systems, such as multifunctional fibers capable of simultaneous light and compound delivery to deep brain regions, are also being developed to extend the application of photopharmacology to behavioral studies. nih.gov
Sustainable Synthesis and Degradation Pathways for Environmental Considerations
As the use of synthetic dyes and functional molecules increases, their environmental impact becomes a critical concern. Future research must prioritize the development of sustainable lifecycle pathways for compounds like this compound, from synthesis to degradation.
Green Synthesis: The focus is on creating synthetic routes that are more environmentally benign. This includes:
Transition-Metal-Free Reactions: Developing methods that avoid heavy metal catalysts. For example, N-substituted 7-aminocoumarins can be synthesized from hydroxycoumarins through a Smiles rearrangement, an operationally simple process that uses inexpensive reagents. nih.govacs.org
Eco-Friendly Catalysts and Solvents: Employing recyclable catalysts, such as Brønsted acidic ionic liquids, which allow reactions to proceed efficiently under solvent-free, room-temperature conditions. rsc.org
Biosynthesis and Metabolic Engineering: Exploring the biosynthetic pathways of natural aminocoumarin antibiotics as a blueprint for producing novel derivatives. uni-tuebingen.dersc.org Genetic engineering of microbial strains could offer a completely renewable route to these compounds. nih.gov
Degradation Pathways: Understanding and engineering the degradation of these compounds is equally important. Future research should investigate:
Biodegradation: Identifying microorganisms and enzymatic pathways capable of breaking down the coumarin core. This knowledge is essential for designing wastewater treatment strategies and for creating biodegradable versions of the dye.
Photodegradation: Studying the long-term stability of the compound under environmental light exposure to understand its persistence and the nature of any potential degradation products.
| Synthetic Strategy | Key Features | Environmental Advantage |
|---|---|---|
| Ionic Liquid Catalysis | Use of recyclable Brønsted acidic ionic liquids; solvent-free, room temperature conditions. rsc.org | Reduces solvent waste, lowers energy consumption, and allows for catalyst reuse. |
| Smiles Rearrangement | Transition-metal-free; uses readily available precursors and inexpensive reagents. nih.govacs.org | Avoids the use of toxic and expensive heavy metal catalysts. |
| Metabolic Engineering | Leverages the biosynthetic machinery of microorganisms (e.g., Streptomyces). rsc.orgnih.gov | Potentially creates a fully renewable production platform based on fermentation. |
Q & A
Q. What are the established synthetic routes for 3-amino-4-dipropylaminocoumarin, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves coumarin backbone modification via alkylation or nucleophilic substitution. A common approach is the Pechmann reaction , where β-ketoesters and phenols condense under acidic conditions to form coumarins, followed by amine functionalization . For dipropylamine substitution, microwave-assisted synthesis or Lewis acid catalysis (e.g., ZnCl₂) can improve regioselectivity and reduce side products. Yield optimization requires precise control of reaction temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of the amine reagent.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm amine substitution patterns (e.g., dipropylamino protons at δ 1.2–1.5 ppm) and coumarin backbone integrity (C=O peak at ~160 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 303.18) and fragmentation patterns.
- UV-Vis/Fluorescence Spectroscopy : Assess photophysical properties (λex/λem ranges) for applications in bioimaging or sensors .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential amine volatility.
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste .
Advanced Research Questions
Q. How can researchers resolve low yields in the dipropylamine substitution step?
Methodological Answer: Low yields often stem from steric hindrance or competing side reactions (e.g., over-alkylation). Strategies include:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine nucleophilicity.
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve reagent solubility.
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition.
Q. How do solvent polarity and pH affect the fluorescence quantum yield of this compound?
Methodological Answer:
- Solvent Polarity : Higher polarity (e.g., water) may quench fluorescence via aggregation, while non-polar solvents (e.g., hexane) enhance emission intensity.
- pH Sensitivity : Protonation of the amine group at acidic pH (≤5) alters electron-donating capacity, reducing quantum yield. Calibrate buffers (pH 7–9) for stable measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
